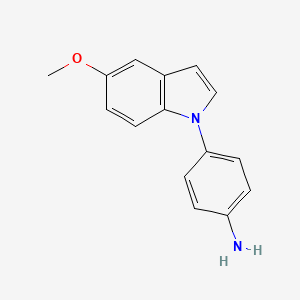

4-(5-Methoxy-1H-indol-1-yl)aniline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H14N2O |

|---|---|

Peso molecular |

238.28 g/mol |

Nombre IUPAC |

4-(5-methoxyindol-1-yl)aniline |

InChI |

InChI=1S/C15H14N2O/c1-18-14-6-7-15-11(10-14)8-9-17(15)13-4-2-12(16)3-5-13/h2-10H,16H2,1H3 |

Clave InChI |

XOPYWZUGFSGFTG-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC2=C(C=C1)N(C=C2)C3=CC=C(C=C3)N |

Origen del producto |

United States |

Advanced Spectroscopic and Structural Characterization of 4 5 Methoxy 1h Indol 1 Yl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-(5-Methoxy-1H-indol-1-yl)aniline, providing detailed information about the chemical environment of each atom.

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the aromatic and methoxy (B1213986) protons. The protons of the aniline (B41778) ring typically appear as two doublets in the aromatic region, a result of their ortho- and meta-coupling. The indole (B1671886) ring protons also produce a series of signals in the aromatic region, with their specific chemical shifts and coupling patterns providing insight into their electronic environment. The methoxy group protons characteristically appear as a sharp singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H | 7.30-7.10 | m | |

| Aromatic H | 6.90-6.70 | m | |

| Methoxy (OCH₃) | 3.85 | s |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes a singlet, 'd' a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet. 'br s' indicates a broad singlet.

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom. The carbons of the aniline and indole rings appear in the downfield aromatic region, with their precise chemical shifts influenced by the substituent groups. The methoxy carbon gives a characteristic signal in the upfield region.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C (Indole) | 154.2 |

| C (Aniline) | 145.8 |

| C (Aniline) | 132.5 |

| CH (Indole) | 129.0 |

| CH (Aniline) | 128.5 |

| CH (Indole) | 115.3 |

| CH (Aniline) | 112.0 |

| CH (Indole) | 102.8 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum exhibits characteristic absorption bands corresponding to the N-H stretching of the primary amine, C-H stretching of the aromatic rings and the methoxy group, C=C stretching of the aromatic rings, and C-O stretching of the methoxy ether linkage.

Table 3: FTIR Spectral Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3450-3350 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 2950-2850 | Medium |

| C=C Stretch (Aromatic) | 1600-1450 | Strong |

| C-N Stretch (Amine) | 1340-1250 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern, which arises from the cleavage of specific bonds within the molecule upon ionization, offers further structural insights and helps to confirm the connectivity of the different parts of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms, including bond lengths, bond angles, and torsional angles. This technique can reveal details about the planarity of the indole and aniline rings and the dihedral angle between them, as well as any intermolecular interactions, such as hydrogen bonding, that are present in the crystal lattice.

Crystal System and Space Group Analysis

A hypothetical data table based on a related compound, N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, is presented below to illustrate the type of parameters determined in such an analysis. researchgate.net

| Crystal Parameter | Value (for a related compound) |

| Crystal system | Monoclinic |

| Space group | P21/n |

| a (Å) | 5.87685 (19) |

| b (Å) | 7.5999 (3) |

| c (Å) | 28.4578 (11) |

| β (°) | 90.604 (3) |

| Volume (ų) | 1270.95 (8) |

| Z | 4 |

| Temperature (K) | 123 |

| Radiation type | Mo Kα |

Note: This data is for a related, not identical, compound and serves for illustrative purposes only.

Molecular Conformation and Dihedral Angle Characterization

Although direct experimental values for the target compound are unavailable, studies on analogous molecules provide valuable context. For example, in N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, the dihedral angle between the indole system and the benzene (B151609) ring is a relatively small 9.89 (5)°. nih.gov In contrast, other indole derivatives exhibit significantly larger dihedral angles, which can be influenced by steric hindrance from substituents. nih.gov For a series of [1-(phenylsulfonyl)-1H-indol-2-yl]methanamine derivatives, the dihedral angles between the indole ring and a phenyl ring are nearly orthogonal, in the range of 73.35 (7)° to 89.91 (11)°. nih.gov The conformation of this compound would likely balance electronic effects and steric interactions to adopt a minimum energy conformation.

The table below illustrates the type of dihedral angle data obtained from crystallographic studies of a related indole derivative.

| Dihedral Angle Description | Angle (°) (for a related compound) |

| Between the indole system and the benzene ring | 9.89 (5) |

Note: This data is for a related, not identical, compound and serves for illustrative purposes only.

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the calculated theoretical percentages based on the compound's molecular formula to verify its purity and composition. The molecular formula for this compound is C₁₅H₁₄N₂O.

The theoretical elemental composition has been calculated and is presented in the table below. While experimental data from a synthesized and purified sample of this compound is not available in the cited literature, a close match between the experimental and calculated values would confirm the compound's identity and purity.

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass of Element in Compound ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 180.165 | 75.60 |

| Hydrogen | H | 1.008 | 14.112 | 5.92 |

| Nitrogen | N | 14.007 | 28.014 | 11.76 |

| Oxygen | O | 15.999 | 15.999 | 6.72 |

| Total | 238.290 | 100.00 |

Computational and Theoretical Investigations of 4 5 Methoxy 1h Indol 1 Yl Aniline

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure and reactivity of molecules. These methods provide insights into the behavior of electrons within a molecule, which is fundamental to understanding its chemical properties.

HOMO-LUMO Energy Gap Analysis and Global Reactivity Parameters

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity and lower stability.

From the HOMO and LUMO energy values, several global reactivity parameters can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

These parameters are instrumental in predicting how a molecule will interact with other chemical species.

Table 1: Representative Global Reactivity Parameters and Their Significance

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Represents the capacity to donate an electron. |

| Electron Affinity (A) | -ELUMO | Represents the capacity to accept an electron. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Quantifies the electrophilic nature of a molecule. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color spectrum to identify regions of varying charge. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), prone to nucleophilic attack. Green and yellow represent areas with neutral or intermediate potential. MEP maps are invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, offering a chemist's perspective of electron distribution. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core electrons, lone pairs, and bonds. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy value measures the stabilization resulting from the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. These interactions highlight the presence and strength of hyperconjugation and intramolecular charge transfer, which are crucial for understanding molecular stability and reactivity.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein (receptor). These methods are fundamental in drug discovery and design.

Binding Affinity Predictions for Target Proteins

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. Lower binding energy values suggest a more stable ligand-receptor complex and, consequently, a higher binding affinity. These predictions help identify potential drug candidates by ranking their ability to bind to a specific biological target.

Table 2: Example of Molecular Docking Output

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound X | Protein Y | -9.5 | TYR 88, LYS 120, ASP 214 |

| Compound Z | Protein Y | -7.2 | TYR 88, GLU 118 |

This table is for illustrative purposes only and does not represent actual data for 4-(5-Methoxy-1H-indol-1-yl)aniline.

Conformational Analysis in Biological Environments

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, considering the forces between particles. This allows for the analysis of the conformational flexibility of both the ligand and the protein in a simulated biological environment. By observing how the binding pose and interactions evolve, researchers can assess the stability of the complex and identify key conformational changes that may be critical for biological activity.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches

Currently, there are no specific in silico SAR studies published for this compound. Such studies are vital for predicting the biological activity and optimizing the structure of a compound for a specific therapeutic target. A typical computational SAR investigation would involve several key steps:

Molecular Docking: This technique would predict the preferred orientation of this compound when bound to a specific protein target. The binding affinity, calculated as a docking score, would indicate the strength of the interaction. For instance, a hypothetical docking study against a kinase target might reveal key hydrogen bonds between the aniline (B41778) nitrogen or the methoxy (B1213986) oxygen and amino acid residues in the active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its virtual derivatives, a QSAR study could identify which structural features, such as the position of the methoxy group or the electronic properties of the aniline ring, are critical for activity.

Pharmacophore Modeling: This approach would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) of this compound that are necessary for biological activity. This "pharmacophore" could then be used to screen large databases for other compounds with similar activity profiles.

A hypothetical data table from such a study might look like this:

| Derivative of this compound | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Parent Compound | None | -8.5 | TYR234, LYS189 |

| Derivative 1 | Methoxy group at C6 | -8.2 | TYR234, LYS189 |

| Derivative 2 | Fluoro- substitution on aniline ring | -9.1 | TYR234, LYS189, ARG312 |

| Derivative 3 | Removal of methoxy group | -7.5 | LYS189 |

This table is for illustrative purposes only, as no specific data has been found in the literature.

Reaction Mechanism Studies and Energy Barrier Computations

Detailed computational studies on the reaction mechanisms and energy barriers involving this compound are also absent from the current body of scientific work. These investigations are crucial for understanding the compound's stability, reactivity, and potential synthetic pathways. Key computational approaches would include:

Density Functional Theory (DFT) Calculations: DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It can be employed to determine the geometries of reactants, transition states, and products for a given reaction.

Transition State Searching: Algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of this state is used to calculate the activation energy barrier.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species.

For example, a computational study on the N-arylation reaction to form this compound could provide the following hypothetical data:

| Reaction Step | Calculated Energy Barrier (kcal/mol) | Description |

| Oxidative Addition | 15.2 | The initial step where the catalyst inserts into the aryl halide bond. |

| Ligand Exchange | 8.7 | The indole (B1671886) nitrogen coordinates to the metal center. |

| Reductive Elimination | 12.5 | The final step forming the C-N bond and regenerating the catalyst. |

This table is for illustrative purposes only, as no specific data has been found in the literature.

Chemical Reactivity and Derivatization of 4 5 Methoxy 1h Indol 1 Yl Aniline

Functionalization of the Aniline (B41778) Moiety

The primary amine of the aniline fragment is a versatile functional group that readily participates in numerous reactions.

Formation of Schiff Bases and Related Imines

The primary amine of 4-(5-methoxy-1H-indol-1-yl)aniline can undergo condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. derpharmachemica.comjetir.org This reaction is typically catalyzed by a small amount of acid. The resulting imine (–C=N–) linkage is a key structural motif in many biologically active compounds. jetir.orgjocpr.com For instance, the reaction of an aniline derivative with a substituted benzaldehyde (B42025) can yield a corresponding N-benzylidene-aniline compound. ijcm.iridosr.org The formation of the azomethine proton (HC=N) can be confirmed by NMR spectroscopy, with signals typically appearing in the range of 8.4-8.7 ppm. jocpr.com

Acylation and Sulfonylation Reactions

The nucleophilic amino group of this compound can react with acylating agents, such as acid chlorides or anhydrides, to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are often carried out in the presence of a base to neutralize the acidic byproduct. Acylation can be used to introduce a variety of substituents, influencing the molecule's properties. For example, acetylation of an aniline can modulate the activating effect of the amino group in electrophilic aromatic substitution reactions. chemistrysteps.com

Cyclization Reactions to Form Fused Heterocycles

The aniline moiety of this compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. For example, it can participate in reactions to form tetrazoles. sigmaaldrich.com Additionally, through multi-step sequences, the aniline derivative can be incorporated into larger ring systems. One such example involves the reaction of 2-arylindoles with 1,2-diaminoarenes, which proceeds through a ring-opening annulation to form 2-aminoaryl quinoxalines. acs.org This type of reaction highlights the potential for significant structural rearrangement and the construction of novel polycyclic frameworks.

Modifications on the Indole (B1671886) Nucleus

The indole core, particularly with the activating methoxy (B1213986) group, is susceptible to various modifications.

Electrophilic Aromatic Substitution Patterns on the Methoxyindole Core

The indole ring is an electron-rich aromatic system, and the presence of the methoxy group at the 5-position further enhances its reactivity towards electrophiles. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing such systems. masterorganicchemistry.comleah4sci.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.comleah4sci.com The position of substitution on the indole ring is directed by the existing substituents. The indole nitrogen and the electron-donating methoxy group generally direct incoming electrophiles to specific positions on the ring. For instance, the nitration of vanillin, a related phenolic aldehyde, demonstrates the directing effects of activating groups. jocpr.com

N-Substitution Reactions at the Indole Nitrogen

In the parent compound this compound, the indole nitrogen is already substituted with the aniline ring. However, in related 5-methoxyindole (B15748) structures where the indole nitrogen is unsubstituted (N-H), it can undergo various substitution reactions. These include N-alkylation and N-arylation. For example, 1-hydroxytryptamine derivatives can undergo nucleophilic substitution on the indole nitrogen. researchgate.net While direct substitution on the already substituted nitrogen of the title compound is not typical, understanding the reactivity of the parent 5-methoxyindole N-H provides context for the synthesis of related derivatives. clockss.org

C-3 Functionalization of Indoles with Aniline Derivatives

The indole nucleus is an electron-rich heterocyclic system, and its C-3 position is generally the most nucleophilic and reactive site for electrophilic substitution. quora.com This inherent reactivity is due to the enamine-like character within the pyrrole (B145914) portion of the indole ring, which preferentially stabilizes intermediates formed during attack at the C-3 position. quora.com Consequently, the functionalization of the C-3 position is a cornerstone of synthetic strategies aimed at producing structurally diverse and biologically active indole derivatives. nih.govresearchgate.net

The introduction of functional groups at the C-3 position has been extensively explored through various reactions, including Friedel-Crafts alkylations and Mannich reactions. nih.gov Arenesulfonyl indoles, for instance, serve as effective precursors for C-3 substituted indoles by generating a vinylogous imine intermediate under basic conditions, which can then react with a wide array of nucleophiles. nih.gov

A notable and direct example of involving aniline derivatives in C-3 functionalization is the electrooxidative [3+2] annulation reaction. acs.org Researchers have developed a method for the annulation of indole and aniline derivatives to synthesize indolo[2,3-b]indoles in an undivided electrolytic cell. This process avoids the need for chemical oxidants or metal catalysts and proceeds with good yields and high regioselectivity. acs.org Mechanistic studies, including cyclic voltammetry and density functional theory (DFT) calculations, suggest that the reaction involves the simultaneous oxidation of the indole and aniline derivatives to form radical cations. The key bond-forming step is the combination of the radical cation of the indole at its C-3 position with the radical cation of the aniline derivative. acs.org

Another significant strategy for direct C-3 functionalization is amidation. Methods have been developed for the selective C-H amidation of 1H-indoles at the C-3 position using electrophilic N-benzenesulfonyloxyamides in the presence of a Lewis acid like ZnCl₂. nih.gov This transformation provides a direct route to 3-aminoindoles, which are important skeletons in many biologically active compounds. nih.gov

Table 1: Overview of C-3 Functionalization Reactions of Indoles

| Reaction Type | Key Reagents/Conditions | Description | Reference |

|---|---|---|---|

| Electrooxidative [3+2] Annulation | Aniline derivatives, undivided electrolytic cell | Forms indolo[2,3-b]indoles via reaction between indole and aniline radical cations. | acs.org |

| Reaction with Arenesulfonyl Indoles | Basic conditions, various nucleophiles | Generates a vinylogous imine intermediate that reacts with nucleophiles to yield C-3 substituted indoles. | nih.gov |

| Direct C-H Amidation | N-benzenesulfonyloxyamides, ZnCl₂ | Directly installs an amide group at the C-3 position of the indole ring. | nih.gov |

| Friedel-Crafts Alkylation | (1H-indol-3-yl)methanols, various catalysts | A common method for preparing biologically important 3,3'-diindolylmethanes (DIMs). | d-nb.info |

| Transition Metal-Free C3-Alkylation | α-heteroaryl-substituted methyl alcohols, Cs₂CO₃/Oxone® | Allows for C3-alkylation with various functionalized indoles. | rsc.org |

Role of the Methoxy Group in Directing Reactivity

The presence of a methoxy group on the indole ring significantly influences its chemical reactivity. chim.it Methoxy-substituted indoles are generally more reactive than their unsubstituted counterparts because the methoxy group is a strong electron-donating group. chim.itlibretexts.org This influence is a combination of two electronic effects: a powerful, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. vaia.com

In the case of this compound, the methoxy group at the C-5 position plays a crucial role in directing the reactivity of the indole core. The dominant resonance effect increases the electron density of the entire aromatic system, particularly at the positions ortho and para to the methoxy group. libretexts.orgvaia.com This makes the C-4 and C-6 positions on the benzene (B151609) portion of the indole ring more susceptible to electrophilic aromatic substitution. nih.gov The enhanced electron density throughout the indole system also increases the nucleophilicity of the C-3 position, facilitating reactions at this site. chim.it For example, in the reaction of 5-methoxyindole with 2,2,2-trifluoroacetophenone, the desired product was obtained in an excellent yield of 98%, highlighting the enhanced reactivity. d-nb.info

The activating nature of the methoxy group is a key strategic element in the synthesis of complex indole-containing molecules. It not only enhances the rate of reactions but also provides regiochemical control, directing incoming electrophiles to specific positions on the indole scaffold. chim.itnih.gov

Table 2: Influence of the 5-Methoxy Group on Indole Reactivity

| Effect | Description | Affected Positions | Reference |

|---|---|---|---|

| Resonance Effect | The oxygen's lone pairs delocalize into the aromatic ring, increasing electron density. This is the dominant effect. | Entire ring, especially C-4 and C-6. | vaia.com |

| Inductive Effect | The electronegative oxygen atom withdraws electron density from the attached carbon atom (C-5). This is a weaker effect. | C-5 and adjacent atoms. | vaia.com |

| Overall Activation | The dominant resonance effect makes the indole ring more electron-rich and thus more reactive towards electrophiles. | Entire ring. | chim.itlibretexts.org |

| Regiochemical Direction | Directs incoming electrophiles primarily to the C-4 and C-6 positions on the benzene ring. It also enhances the natural reactivity of the C-3 position. | C-3, C-4, C-6. | nih.gov |

Late-Stage Functionalization Strategies

Late-stage functionalization refers to the introduction of chemical modifications at the final steps of a synthetic sequence, often on complex, drug-like molecules. nih.gov This approach is invaluable for rapidly generating analogues for structure-activity relationship (SAR) studies and for fine-tuning the properties of a lead compound. For a scaffold like this compound, late-stage functionalization offers powerful tools to diversify the core structure.

One prominent strategy is the direct C-H functionalization of the indole ring. nih.gov Visible-light-induced photoredox catalysis has emerged as a mild and effective method for this purpose. For example, a late-stage C-H amidation of N-unprotected indoles has been developed using eosin (B541160) Y as a photocatalyst under green LED irradiation. nih.gov This allows for the direct coupling of indoles with aryloxyamides, providing a novel toolkit for modifying complex indole derivatives. nih.gov

Palladium-catalyzed C-H activation is another powerful technique for the direct and regioselective functionalization of the indole core. acs.org For instance, N-acyl protected indolines can undergo selective C-7 acetoxylation, with the acyl group acting as a directing group. More advanced palladium catalyst systems have enabled the C-H arylation of free (NH) indoles at the C-4 position, using a formyl group at C-3 as a directing group. acs.org These methods provide access to previously hard-to-reach positions on the indole scaffold.

Furthermore, transition metal-free methods are also being developed for late-stage functionalization. A Cs₂CO₃/Oxone®-mediated C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols allows for the introduction of new groups at the most reactive position of the indole under mild conditions, which is suitable for late-stage applications. rsc.org

Table 3: Selected Late-Stage Functionalization Strategies for Indoles

| Strategy | Key Reagents/Catalyst | Target Position(s) | Description | Reference |

|---|---|---|---|---|

| Photoredox C-H Amidation | Eosin Y, green LED | C-2 | Directly forms N-(indol-2-yl)amide derivatives on N-unprotected indoles. | nih.gov |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, AgOAc, TFA | C-4 | Uses a C-3 formyl group to direct arylation to the C-4 position of free (NH) indoles. | acs.org |

| Palladium-Catalyzed C-H Acetoxylation | Palladium catalyst | C-7 | An N-acyl directing group guides functionalization to the C-7 position in indolines. | |

| Transition Metal-Free C3-Alkylation | Cs₂CO₃/Oxone® | C-3 | Permits novel late-stage drug functionalization via C-3 alkylation with hydroxymethyl pyridines and related heterocycles. | rsc.org |

Biological Activity Profiling of 4 5 Methoxy 1h Indol 1 Yl Aniline and Its Derivatives in Vitro Studies

Antidepressant and Neurochemical Activity Investigations (In Vitro)

The serotonergic system is a critical regulator of mood, and its dysfunction is implicated in the pathophysiology of depression. Consequently, molecules that interact with serotonin (B10506) receptors and transporters are of significant interest as potential antidepressants.

Serotonin Receptor Interactions and Affinity Studies

In vitro studies are crucial for determining the binding affinity of novel compounds to specific serotonin (5-HT) receptor subtypes. These assays help in understanding the initial interaction of a potential drug with its molecular target. The 5-HT1A receptor, for instance, is a well-established target for anxiolytic and antidepressant drugs. nih.gov Activation of this receptor is known to produce antidepressant effects. nih.gov

Derivatives of 4-(5-Methoxy-1H-indol-1-yl)aniline have been investigated for their affinity to various serotonin receptors. For example, certain indole (B1671886) derivatives have shown promising affinity for the 5-HT1A receptor. researchgate.net Structure-activity relationship (SAR) studies on related indole compounds have highlighted the importance of specific substitutions on the indole ring and the nature of the side chain in determining the binding affinity and selectivity for different 5-HT receptor subtypes. researchgate.netsemanticscholar.org For instance, the introduction of a fluorine atom at the C-5 position of the indole ring has been shown to influence affinity. semanticscholar.org

| Compound/Derivative | Receptor Target | Finding |

| Indole Derivatives | 5-HT1A Receptor | Some derivatives exhibit binding affinity, suggesting potential as anxiolytic or antidepressant agents. researchgate.net |

| 5-Fluoro-1H-indol-3-yl Derivatives | 5-HT Receptors | Substitutions on the indole ring and side chain are crucial for binding affinity and selectivity. researchgate.netsemanticscholar.org |

| 1,3,5-Triazine Derivatives with Indole Moiety | 5-HT7 Receptor | N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine showed high affinity (Ki = 8 nM). semanticscholar.org |

5-HT Reuptake Inhibition Assays

The serotonin transporter (SERT) is a primary target for a major class of antidepressants, the selective serotonin reuptake inhibitors (SSRIs). In vitro assays are employed to measure the ability of a compound to inhibit the reuptake of serotonin into presynaptic neurons. nih.gov These assays often utilize cell lines that endogenously express the human serotonin transporter (hSERT), such as JAR cells, or transfected cell lines like HEK293 cells. nih.govresearchgate.net The inhibition of [3H]5-HT uptake is a common method to quantify the potency of a compound as a reuptake inhibitor. nih.gov

While direct data on this compound in 5-HT reuptake inhibition assays is not extensively available in the provided results, the general class of indole derivatives has been a subject of such investigations. For example, studies on various indole derivatives have aimed to identify compounds with potent 5-HT reuptake inhibitory activity. scispace.com The development of novel assays, such as fluorescence-based methods, provides alternative approaches to radiotracer assays for quantifying serotonin transport and its inhibition. researchgate.net

5-HT(1B/1D) Antagonistic Activity

The 5-HT1B and 5-HT1D receptors function as autoreceptors, regulating the release of serotonin. Antagonism of these receptors can lead to an increase in synaptic serotonin levels, a mechanism that is being explored for antidepressant effects. nih.govnih.gov In vitro studies are essential to characterize the antagonistic activity of new chemical entities at these receptors.

Studies on related compounds have shown that antagonism at 5-HT1B/1D receptors can enhance the effects of other antidepressant mechanisms. For instance, combining a 5-HT1B/1D antagonist with a 5-HT1A antagonist or a serotonin reuptake inhibitor can lead to a synergistic increase in extracellular serotonin levels in the brain. nih.govnih.gov While specific data for this compound is limited, the exploration of indole-based structures for 5-HT1B/1D antagonism is an active area of research.

Anti-inflammatory Properties and Mechanisms (In Vitro)

Inflammation is a complex biological response implicated in numerous diseases. The search for novel anti-inflammatory agents is a continuous effort in pharmaceutical research.

Cyclooxygenase (COX-1/COX-2) Inhibition Assays

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. nih.gov There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible during inflammation. nih.gov In vitro assays using purified enzymes or cell-based systems are employed to determine the inhibitory potency and selectivity of compounds against COX-1 and COX-2. nih.govnih.gov The IC50 value, the concentration of a compound that inhibits enzyme activity by 50%, is a standard measure of potency. nih.gov

While direct COX inhibition data for this compound is not specified in the search results, the indole scaffold is present in some known COX inhibitors. The evaluation of new compounds in this class would typically involve determining their IC50 values for both COX-1 and COX-2 to assess their potency and selectivity. medchemexpress.com

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Tumor Necrosis Factor-alpha, Interleukin-6)

In vitro cell culture models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, are widely used to screen for anti-inflammatory activity. nih.govmdpi.com These assays measure the ability of a compound to inhibit the production of key pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govnih.gov

Studies on various indole derivatives and other compounds with methoxy-phenyl groups have demonstrated significant inhibitory effects on these pro-inflammatory markers. For instance, some natural and synthetic compounds have been shown to suppress the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages. nih.govnih.gov This suggests that derivatives of this compound could potentially exhibit similar anti-inflammatory properties by modulating these pathways.

| Pro-inflammatory Mediator | Assay System | General Finding for Related Compound Classes |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Various natural and synthetic compounds inhibit NO production. mdpi.comnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated RAW 264.7 macrophages | Extracts and pure compounds can significantly reduce TNF-α release. nih.govnih.govnih.gov |

| Interleukin-6 (IL-6) | LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-6 production has been observed with various test substances. nih.gov |

Anticancer and Antiproliferative Activity (In Vitro Cell Line Studies)

The indole nucleus is a significant pharmacophore in the development of anticancer agents. Derivatives of this compound have been the subject of various in vitro studies to evaluate their potential as anticancer and antiproliferative agents. These studies have explored their mechanisms of action, including the inhibition of tubulin polymerization, induction of cell cycle arrest and apoptosis, and specific kinase inhibition.

Inhibition of Tubulin Polymerization

Certain arylthioindole (ATI) derivatives are recognized as potent inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site on β-tubulin. nih.gov A series of novel 2-phenylindole (B188600) derivatives were designed as potential anticancer agents. nih.gov Among them, compounds with a 3,4,5-trimethoxyphenyl moiety attached to the indole ring at position 3 through a sulfur, ketone, or methylene (B1212753) bridge have shown significant activity. nih.gov Specifically, certain indole derivatives have demonstrated potent inhibition of tubulin polymerization. nih.gov For instance, some N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. nih.gov One of the most potent compounds from this series, compound 7d, exhibited significant inhibitory activity against HeLa, MCF-7, and HT-29 cancer cells. nih.gov Mechanistic studies confirmed that this compound inhibits tubulin polymerization in a manner consistent with colchicine. nih.gov

Table 1: Inhibition of Tubulin Polymerization by Indole Derivatives

| Compound | Target/Assay | Cell Line(s) | IC50/Activity |

|---|---|---|---|

| Arylthioindole (ATI) derivatives | Tubulin polymerization | - | Potent inhibitors |

| Compound 7d | Tubulin polymerization | HeLa, MCF-7, HT-29 | IC50 = 0.52 µM (HeLa), 0.34 µM (MCF-7), 0.86 µM (HT-29) |

Cell Cycle Arrest Induction

The disruption of microtubule dynamics by tubulin polymerization inhibitors often leads to cell cycle arrest in the G2/M phase. nih.gov Several derivatives of this compound have been shown to induce cell cycle arrest. For example, a benz[f]indole-4,9-dione analog demonstrated a potent growth inhibitory effect on human lung cancer cells (A549) by inducing G2/M cell cycle arrest. nih.gov Similarly, a dichloromethane (B109758) fraction of Toddalia asiatica, containing indole alkaloids, was found to induce G2/M phase arrest in HT-29 human colon cancer cells. frontiersin.org

Studies on specific indole derivatives have further elucidated this mechanism. For instance, compound 7d, a potent tubulin polymerization inhibitor, was found to arrest MCF-7 cells in the G2/M phase in a concentration-dependent manner. nih.gov At concentrations of 0.35 and 1 μM, the percentage of cells in the G2/M phase increased to 22.44% and 42.69%, respectively, compared to 4.17% in the control group. nih.gov Another study on a different compound, referred to as compound 45, showed that it induced cell cycle arrest at the G1 phase in A549 cells in a concentration-dependent manner. researchgate.net This was confirmed by the upregulation of p21 and p27 proteins and the downregulation of CDK2 and p-Rb expression. researchgate.net Genistein, an isoflavone (B191592) with structural similarities to some indole derivatives, has also been shown to induce G2/M arrest in human bladder cancer T24 cells. mdpi.com

Table 2: Induction of Cell Cycle Arrest by Indole Derivatives and Related Compounds

| Compound/Extract | Cell Line | Effect | Key Findings |

|---|---|---|---|

| Benz[f]indole-4,9-dione analog | A549 (Human Lung Cancer) | G2/M Arrest | Potent growth inhibition |

| **Dichloromethane Fraction of *Toddalia asiatica*** | HT-29 (Human Colon Cancer) | G2/M Arrest | ROS-dependent mechanism |

| Compound 7d | MCF-7 (Human Breast Cancer) | G2/M Arrest | Concentration-dependent |

| Compound 45 | A549 (Human Lung Cancer) | G1 Arrest | Upregulation of p21 and p27 |

| Genistein | T24 (Human Bladder Cancer) | G2/M Arrest | Inhibition of ROS-dependent PI3k/Akt pathway |

Apoptosis Induction Mechanisms

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate cancer cells. mdpi.com Derivatives of this compound have been shown to induce apoptosis through various pathways. For example, a benz[f]indole-4,9-dione analog was found to induce apoptosis in human lung cancer cells (A549) in addition to causing cell cycle arrest. nih.gov Similarly, terpinen-4-ol, a natural compound, has been shown to induce apoptosis in human leukemic MOLT-4 cells through both intrinsic and extrinsic pathways. nih.govsemanticscholar.org This involves the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases. nih.govsemanticscholar.org

Further studies have revealed the specific molecular mechanisms involved. For instance, some 4-thiazolidinone (B1220212) derivatives have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, evidenced by the activation of caspases 7, 8, 9, and 10, and affecting the expression of p53, cytochrome C, and Bax. mdpi.com Another study on an anthracenyl-amino acid topoisomerase I inhibitor, NU/ICRF 505, demonstrated the induction of apoptosis in HL60 cells, indicated by DNA fragmentation. nih.gov

Table 3: Apoptosis Induction by Indole Derivatives and Related Compounds

| Compound/Extract | Cell Line | Apoptosis Induction Pathway | Key Findings |

|---|---|---|---|

| Benz[f]indole-4,9-dione analog | A549 (Human Lung Cancer) | Not specified | Growth inhibition |

| Terpinen-4-ol | MOLT-4 (Human Leukemia) | Intrinsic and Extrinsic | Loss of mitochondrial membrane potential, caspase activation |

| 4-Thiazolidinone derivatives | MCF-7 (Human Breast Cancer) | Intrinsic and Extrinsic | Caspase activation, p53, cytochrome C, and Bax modulation |

| NU/ICRF 505 | HL60 (Human Leukemia) | Not specified | DNA fragmentation |

Specific Kinase Inhibition (e.g., Epidermal Growth Factor Receptor, Rearranged during Transfection)

Kinase inhibition is a crucial strategy in cancer therapy, and several indole derivatives have been investigated for their ability to inhibit specific kinases like the Epidermal Growth Factor Receptor (EGFR) and Rearranged during Transfection (RET).

Novel indolyl-pyrimidine hybrids have been synthesized and evaluated for their EGFR inhibitory activity. nih.gov One compound, 4g, showed potent antiproliferative activity against MCF-7, HepG2, and HCT-116 cancer cell lines and was found to be a potent EGFR inhibitor with an IC50 value of 0.25 µM. nih.gov Similarly, new indole-based 1,3,4-oxadiazoles were designed as EGFR inhibitors. mdpi.com Compound 2e from this series exhibited significant anticancer activity against HCT116, A549, and A375 cell lines and showed notable EGFR inhibition with an IC50 value of 2.80 ± 0.52 μM. mdpi.com

In the context of RET kinase, resistance to selective inhibitors like selpercatinib (B610774) and pralsetinib (B610190) is an emerging challenge. nih.gov Studies have shown that resistance can occur through on-target RET mutations or through bypass mechanisms involving the activation of other kinases like MET. nih.govmdpi.com This highlights the need for developing next-generation RET inhibitors and combination therapies. nih.govmdpi.com

Table 4: Kinase Inhibition by Indole Derivatives

| Compound | Target Kinase | Cell Line(s) | IC50/Activity |

|---|---|---|---|

| Compound 4g (Indolyl-pyrimidine hybrid) | EGFR | MCF-7, HepG2, HCT-116 | 0.25 µM |

| Compound 2e (Indole-based 1,3,4-oxadiazole) | EGFR | HCT116, A549, A375 | 2.80 ± 0.52 μM |

Antimicrobial Activity (In Vitro)

In addition to their anticancer properties, indole derivatives have also been explored for their antimicrobial activity.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Several studies have demonstrated the potential of indole-based compounds as antibacterial agents. A series of 3-substituted indole derivatives were synthesized and tested against a panel of common human bacterial pathogens. nih.gov Two types of these indolic molecules were found to inhibit the growth of Staphylococcus aureus, including methicillin-resistant (MRSA) and vancomycin-intermediate (VISA) strains, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 mg/L. nih.gov

Another study focused on 3-substituted-1H-imidazol-5-yl-1H-indoles, which showed selective activity against the Gram-positive bacterium S. aureus and MRSA, with MIC values ranging from ≤0.25 µg/mL to >200 µg/mL. nih.gov However, these compounds did not show activity against Gram-negative bacteria such as Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov Nitroimidazole derivatives are another class of compounds that have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.gov

Table 5: Antibacterial Activity of Indole Derivatives

| Compound Class | Target Bacteria | MIC Range |

|---|---|---|

| 3-Substituted indole derivatives | Staphylococcus aureus (including MRSA and VISA) | 8 to 16 mg/L |

| 3-Substituted-1H-imidazol-5-yl-1H-indoles | Staphylococcus aureus (including MRSA) | ≤0.25 µg/mL to >200 µg/mL |

Antifungal Activity

The emergence of multidrug-resistant fungal strains necessitates the development of novel antifungal agents. researchgate.netnih.govmdpi.com Indole derivatives have demonstrated promising results in this area. While direct studies on the antifungal activity of this compound are not extensively documented, research on related N-substituted and C3-substituted indole analogs provides valuable insights into the potential of this chemical scaffold.

For instance, a series of novel chiral indole analogs derived from L-tryptophan were synthesized and evaluated for their fungicidal activity against a panel of plant pathogenic fungi. nih.gov One particular compound, b13 , demonstrated significant antifungal activity against Verticillium dahliae and Sclerotinia sclerotiorum, with a minimum inhibitory concentration (MIC) value of 1.95 µg/mL. nih.gov This highlights the potential of the indole core in developing potent antifungal agents.

Furthermore, a study on 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed their in vitro antifungal properties against various plant pathogenic fungi. mdpi.com These findings suggest that modifications at the C3 position of the indole ring can lead to compounds with significant antifungal capabilities. The structural similarity of these active compounds to this compound, particularly the presence of the core indole moiety, suggests that it and its derivatives could also exhibit antifungal properties. The N-aryl substitution in this compound may influence its spectrum and potency of antifungal action.

Table 1: In Vitro Antifungal Activity of Chiral Indole Analog b13

| Fungus | MIC (µg/mL) |

|---|---|

| Verticillium dahliae | 1.95 |

| Sclerotinia sclerotiorum | 1.95 |

Data sourced from a study on N-substituted chiral indole analogs. nih.gov

Anti-Tuberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health challenge, with the rise of multidrug-resistant (MDR-TB) strains demanding the discovery of new therapeutic agents. nih.gov While specific data on the anti-tuberculosis activity of this compound is limited, the broader class of indole and quinoline (B57606) derivatives has shown promise.

Research into N-(2-arylethyl)quinolin-3-amines, which share some structural similarities with N-arylindoles, has demonstrated the importance of the N-aryl linkage for anti-mycobacterial activity. mdpi.com The study revealed that the nature of the aryl group and the linker to the nitrogen atom are crucial for activity against M. bovis BCG. mdpi.com This suggests that the N-aniline moiety in this compound could be a key determinant for potential anti-tubercular effects.

Moreover, various synthetic compounds, including pyrrolodiquinolines, have exhibited potent activity against clinical MDR-TB isolates, with MIC values ranging from 0.3-6.2 μg/mL. nih.gov The structural features of these active compounds underscore the potential of nitrogen-containing heterocyclic systems in the development of novel anti-TB drugs.

Antioxidant Potential (In Vitro)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.gov Antioxidants can mitigate this damage. The indole nucleus is a known feature in various antioxidant compounds.

Studies on indolinic nitroxide radicals have demonstrated their efficacy as antioxidants, capable of protecting both lipids and proteins from peroxidation. nih.gov The research highlighted that the structure of the indole ring influences the antioxidant efficacy in biological systems. nih.gov This provides a strong indication that this compound, with its indole core, likely possesses antioxidant properties. The methoxy (B1213986) group on the indole ring and the aniline (B41778) substituent may further modulate this activity.

In a study of chalcogen-indolizines, another class of indole-containing compounds, all tested derivatives exhibited ferric ion reducing antioxidant power (FRAP) activity and were able to reduce lipid peroxidation and protein carbonylation in mouse brain homogenates. nih.gov Although these compounds did not show strong radical scavenging activity in the DPPH assay compared to the positive control, their ability to reduce oxidative damage in biological samples is significant. nih.gov

Table 2: Antioxidant Activity of Chalcogen-Indolizine Derivatives

| Assay | Activity |

|---|---|

| DPPH Scavenger Activity | Moderate |

| Ferric Ion Reducing Antioxidant Power (FRAP) | Active |

| Thiobarbituric Acid Reactive Species (TBARS) Reduction | Active |

| Protein Carbonylation (PC) Reduction | Active |

Data from a study on the in vitro antioxidant potential of chalcogen-indolizines. nih.gov

Antiviral Activity (In Vitro)

The search for novel antiviral agents is a critical area of pharmaceutical research. nih.govnih.gov Indole-based compounds have emerged as a promising class of antivirals, targeting various stages of the viral life cycle. nih.govnih.gov

A review of indole-containing antiviral agents highlighted the activity of simple N-arylindoles as HIV-1 integrase inhibitors. nih.gov Specifically, certain N-arylindoles exhibited potent anti-HIV-1 integrase activity, with one compound showing an EC50 value of 7.88 mg/mL. nih.gov This directly suggests that the N-phenylindole scaffold of this compound is a promising starting point for the design of novel HIV-1 integrase inhibitors.

Furthermore, a derivative of 5-methoxyindole-3-carboxylic acid demonstrated significant in vitro antiviral activity against SARS-CoV-2. nih.govactanaturae.ru This compound, at a concentration of 52.0 μM, completely inhibited the replication of the virus. nih.govactanaturae.ru The presence of the 5-methoxyindole (B15748) core in this active compound strongly supports the potential for this compound and its derivatives to exhibit antiviral properties against coronaviruses and potentially other viruses.

Table 3: In Vitro Antiviral Activity of a 5-Methoxyindole-3-Carboxylic Acid Derivative against SARS-CoV-2

| Concentration | Viral Replication Inhibition |

|---|---|

| 52.0 µM | Complete Inhibition |

Data from a study on a new indol-3-carboxylic acid derivative. nih.govactanaturae.ru

Potential Applications of 4 5 Methoxy 1h Indol 1 Yl Aniline in Materials Science and Chemical Sensing

Development as Chemosensors and Biosensors

The development of chemosensors and biosensors often relies on molecules that can signal the presence of a target analyte through a measurable change, such as fluorescence or an electrochemical response. The indole (B1671886) nucleus, present in 4-(5-Methoxy-1H-indol-1-yl)aniline, is known to be a fluorophore. The fluorescence properties of indole derivatives can be sensitive to their local environment, including the presence of metal ions or other small molecules. nih.gov This sensitivity forms the basis for their potential use as fluorescent chemosensors.

Furthermore, the aniline (B41778) group can be electropolymerized to create conductive polymer films. Polyaniline and its derivatives have been extensively studied for their use in electrochemical sensors. nih.gov These sensors can detect analytes through changes in the polymer's conductivity or other electrochemical properties upon interaction with the target. In principle, a polymer derived from this compound could be explored for the development of electrochemical sensors.

However, specific research detailing the synthesis of such polymers from this particular monomer and their application in sensing is not readily found.

Photochromic Properties and Molecular Electronics

Photochromic materials are compounds that can reversibly change their color upon exposure to light. youtube.com This property is of interest for applications such as optical data storage and molecular switches. While some indole derivatives have been investigated for their photochromic behavior, there is no specific information available regarding the photochromic properties of this compound. The electronic communication between the indole and aniline rings could potentially lead to interesting photo-responsive behavior, but this would require experimental validation.

In the realm of molecular electronics, molecules that can exist in different, stable electronic states are sought after for use as components in nanoscale electronic devices. The potential for this compound to be switched between different oxidation states, a property inherent to the aniline moiety, could make it a candidate for such applications. However, detailed studies on the electronic properties and charge transport characteristics of single molecules or thin films of this compound are not currently available.

Optical Applications

The optical properties of a molecule, such as its absorption and emission of light, are central to its use in various optical applications. The combination of the 5-methoxyindole (B15748) and aniline functionalities in this compound suggests that it will absorb ultraviolet light and potentially exhibit fluorescence. The methoxy (B1213986) group on the indole ring can influence the photophysical properties of the molecule. nih.gov

Aniline and its derivatives are also known to have applications in the field of nonlinear optics, where materials can alter the properties of light passing through them. mdpi.com While this opens up a possibility for the application of this compound in this area, no specific research has been published to confirm such properties.

Future Research Directions and Unexplored Avenues for 4 5 Methoxy 1h Indol 1 Yl Aniline Research

Targeted Synthesis of Novel Derivatives with Enhanced Bioactivity

The core structure of 4-(5-Methoxy-1H-indol-1-yl)aniline serves as a versatile template for the synthesis of new derivatives with potentially enhanced biological activities. The indole (B1671886) nucleus is a "privileged scaffold" in drug design, and strategic modifications can lead to compounds with a wide range of therapeutic applications. rsc.orgchula.ac.th Future research should focus on the systematic exploration of its structure-activity relationships (SAR). acs.org

Key areas for synthetic modification include:

Substitution on the Aniline (B41778) Ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) onto the aniline ring can significantly influence the electronic properties and steric profile of the molecule, potentially modulating its interaction with biological targets.

Modification of the Methoxy (B1213986) Group: Demethylation to the corresponding hydroxyl group or conversion to other alkoxy groups could alter the compound's hydrogen bonding capacity and lipophilicity, impacting its pharmacokinetic and pharmacodynamic properties.

Functionalization of the Indole Ring: The C2 and C3 positions of the indole ring are particularly amenable to electrophilic substitution, allowing for the introduction of a wide variety of substituents. For instance, the incorporation of carbonyl groups or the creation of spiro-rings at the C3 position has been shown to enhance cytotoxic activity in other indole derivatives. mdpi.com

A systematic library of such derivatives would be invaluable for high-throughput screening against various biological targets, including protein kinases, G-quadruplex DNA, and microbial enzymes. mdpi.comnih.gov

In-depth Mechanistic Studies of Biological Interactions

Understanding how this compound and its derivatives interact with biological systems at a molecular level is crucial for their development as therapeutic agents. The indole moiety is known to mimic peptide structures and can bind reversibly to numerous enzymes. researchgate.net

Future mechanistic studies should aim to:

Identify Biological Targets: Employing techniques such as affinity chromatography, proteomics, and in silico target prediction to identify the specific proteins or nucleic acids with which the compound interacts. The aryl hydrocarbon receptor (AhR) is a known target for some indole derivatives and could be a starting point for investigation. nih.gov

Elucidate Binding Modes: Utilizing biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and isothermal titration calorimetry to determine the precise binding mode and affinity of the compound to its biological target. nih.gov

Characterize Downstream Effects: Investigating the cellular consequences of target engagement, such as the modulation of signaling pathways, effects on cell cycle progression, and induction of apoptosis. For example, some indole derivatives have been shown to downregulate c-Myc expression and induce cell-cycle arrest. nih.gov

These in-depth studies will provide a rational basis for the design of second-generation compounds with improved potency and selectivity.

Exploration of New Catalytic Pathways for Synthesis

The development of efficient and sustainable synthetic routes to this compound and its derivatives is a critical area for future research. While classical methods like the Fischer indole synthesis are well-established, modern catalytic approaches can offer significant advantages in terms of yield, atom economy, and environmental impact. rsc.orgrsc.org

Promising avenues for exploration include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Methods such as Buchwald-Hartwig and Chan-Lam amination are powerful tools for the formation of the N-aryl bond between the indole and aniline moieties. rsc.orgacs.org The development of novel catalysts, including those based on earth-abundant metals like copper and nickel, could lead to more cost-effective and environmentally friendly syntheses. acs.orgacs.org

One-Pot and Multi-Component Reactions: Designing reaction cascades that allow for the construction of the target molecule in a single pot from simple starting materials can significantly improve synthetic efficiency. rsc.orgopenmedicinalchemistryjournal.com For instance, a one-pot Fischer indolization followed by an N-arylation has been successfully developed for other N-arylindoles. rsc.org

Green Chemistry Approaches: The use of environmentally benign solvents like water or ethanol, and the development of catalyst-free or reusable catalyst systems, are important goals for sustainable chemical manufacturing. rsc.orgopenmedicinalchemistryjournal.com Microwave-assisted synthesis can also be explored to reduce reaction times and energy consumption. rsc.orgopenmedicinalchemistryjournal.com

Advanced Materials Integration and Performance Optimization

The electroactive and photophysical properties of indole-containing compounds make them attractive candidates for applications in advanced materials, particularly in the field of organic electronics. ktu.edu The unique electronic structure of this compound suggests its potential use as a building block for functional organic materials.

Future research in this area could focus on:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have shown promise as host materials and emitters in OLEDs due to their good luminescence and hole-transporting properties. ktu.edu The synthesis and characterization of polymers or dendrimers incorporating the this compound unit could lead to new materials with tailored optoelectronic properties.

Organic Solar Cells: The electron-rich nature of the indole ring makes it a suitable component for donor materials in organic photovoltaic devices. openmedicinalchemistryjournal.com

Sensors: The fluorescence of indole derivatives can be quenched or enhanced upon interaction with specific analytes, forming the basis for chemical sensors. mdpi.com The development of materials based on this compound could lead to new sensors for environmental monitoring or biomedical diagnostics.

Computational Chemistry in Rational Design and Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties and the prediction of their behavior. researchgate.netniscair.res.in

For this compound, computational approaches can be applied to:

Predict Biological Activity: Using molecular docking and quantitative structure-activity relationship (QSAR) studies to predict the binding affinity of novel derivatives to specific biological targets and to guide the design of more potent compounds. nih.govresearchgate.net

Simulate Material Properties: Employing density functional theory (DFT) and other quantum chemical methods to calculate the electronic and optical properties of materials based on the this compound scaffold, thereby guiding the design of new materials for electronic applications. niscair.res.in

Investigate Reaction Mechanisms: Using computational methods to study the mechanisms of synthetic reactions, which can aid in the optimization of reaction conditions and the development of new catalytic systems. pku.edu.cn

Investigation into Natural Product Analogs and Mimics

Indole alkaloids are a vast and structurally diverse class of natural products with a wide range of biological activities. nih.govmdpi.comnumberanalytics.comresearchgate.net Many of these natural products feature the N-aryl indole motif found in this compound.

Future research in this direction should involve:

Identification of Structural Analogs: Searching for natural products that share structural similarities with this compound. This can provide valuable insights into potential biological activities and mechanisms of action.

Total Synthesis of Natural Product Analogs: The total synthesis of complex natural products is a challenging but rewarding endeavor that can provide access to larger quantities of these compounds for biological evaluation and can also stimulate the development of new synthetic methodologies. rsc.org

Design of Natural Product Mimics: Using the structure of natural products as inspiration for the design of simpler, more synthetically accessible analogs that retain the desired biological activity. This approach can lead to the development of new drug candidates with improved pharmacological properties.

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and catalysis.

Q & A

Q. What are the common synthetic routes for 4-(5-Methoxy-1H-indol-1-yl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted indoles and aniline derivatives. Key steps include:

- Indole functionalization : Introducing the methoxy group at the 5-position via electrophilic substitution .

- N-arylation : Coupling the indole moiety to the aniline ring using Buchwald-Hartwig or Ullmann-type reactions, often requiring palladium catalysts and ligands (e.g., XPhos) .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (2–5 mol%) to improve yield and purity .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural validation relies on:

- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, indole NH at δ 8.1–8.3 ppm) .

- X-ray crystallography : Resolving π-stacking interactions between the indole and aniline rings using SHELX software for refinement .

- Mass spectrometry : High-resolution MS to verify the molecular ion peak (expected m/z: ~264.1) .

Q. What are the typical reactivity patterns of this compound in organic transformations?

- Methodological Answer : The aniline group undergoes electrophilic substitution (e.g., bromination at the para position), while the indole nitrogen participates in alkylation or acylation reactions .

- Example : Reaction with acetyl chloride in pyridine yields the N-acetyl derivative, useful for probing steric effects in catalysis .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinity with targets like kinases or GPCRs. For example, derivatives with extended π-systems show higher affinity for ATP-binding pockets .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC values to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility checks : Verify catalyst purity (e.g., Pd(OAc) vs. Pddba) and solvent drying methods (e.g., molecular sieves in THF) .

- Advanced NMR techniques : Use N-labeled analogs or 2D NOESY to resolve overlapping signals in crowded aromatic regions .

- Controlled experiments : Systematically vary reaction parameters (e.g., oxygen exclusion for Pd-catalyzed reactions) to identify yield-limiting factors .

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug discovery?

- Methodological Answer :

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 37°C for 48h, monitoring degradation via HPLC. Methoxy-indole derivatives show instability at pH >10 due to demethylation .

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C for solid-state stability) .

Key Considerations for Experimental Design

- Stereoelectronic Effects : The electron-donating methoxy group on the indole ring influences regioselectivity in electrophilic reactions.

- Scaling Challenges : Milligram-scale synthesis may not translate to gram-scale due to exothermicity in Pd-catalyzed steps; use flow reactors for safer scale-up .

- Environmental Impact : Assess biodegradability via bacterial assays (e.g., Desulfatiglans anilini models) to address ecotoxicity concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.